molecular formula C22H30O B1237156 14'-apo-beta-Carotenal CAS No. 6985-27-9

14'-apo-beta-Carotenal

Cat. No. B1237156
CAS RN: 6985-27-9
M. Wt: 310.5 g/mol
InChI Key: NGISIFNAHMKVQR-SSRYJDFZSA-N
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Description

14’-apo-beta-Carotenal is an end product of β-Carotene . It belongs to the family of oxidoreductases . It plays a role as a precursor of vitamin A .


Synthesis Analysis

14’-apo-beta-Carotenal is synthesized from β-Carotene . The chemical structure of 14’-apo-beta-carotenol is retrieved using chEBI databases . β-Carotene is mainly produced through chemical synthesis .


Molecular Structure Analysis

The molecular structure of 14’-apo-beta-Carotenal is analyzed through various tools such as Swiss ADME server and SwissTarget Prediction . The 3D structure of 14’-apo-beta-Carotenal is retrieved from Protein Data Bank .


Chemical Reactions Analysis

14’-apo-beta-Carotenal undergoes various reactions. For example, it can be oxidized to produce beta-apo-8-carotenal, beta-apo-10-carotenal, beta-apo-14-carotenal, beta-carotene 5,8-endoperoxide and beta-ionone .


Physical And Chemical Properties Analysis

The physicochemical properties of 14’-apo-beta-Carotenal are analyzed through Swiss ADME server . It is a polyene compound, derived from the acyclic structure, C 40 H 56 possesses a long chain of conjugated double bonds .

Scientific Research Applications

Antagonism of Retinoic Acid Receptors

14'-apo-beta-Carotenal is a β-apocarotenoid known to function as a naturally occurring antagonist of retinoic acid receptors (RARs). It has been found to antagonize RARs by binding directly to these receptors. This antagonistic activity may explain some of the negative health effects associated with high doses of β-carotene, as the compound is a product of β-carotene metabolism (Eroglu et al., 2012).

Prevention of Retinoic Acid Receptor Reduction

14'-apo-beta-Carotenal has been shown to prevent the reduction of retinoic acid receptor beta (RARβ) in normal human bronchial epithelial cells treated with benzo[a]pyrene, a lung carcinogen. It works primarily through its conversion to retinoic acid, indicating its potential role in cancer prevention (Prakash et al., 2004).

Inhibition of Cell Growth

Research indicates that 14'-apo-beta-Carotenal can inhibit the growth of cells. This property has been observed in studies focusing on normal human bronchial epithelial cells, where the compound, along with β-carotene, showed a significant growth inhibitory effect (Prakash et al., 2004).

Inhibition of Adipocyte Differentiation

14'-apo-beta-Carotenal, among other β-apo-carotenoids, has been observed to have an influence on the differentiation of cells. Studies involving 3T3-L1 adipocytes showed that the compound can stimulate adipocyte marker gene expression, indicating its potential role in adipocyte biology (Wang et al., 2015).

Modulation of Nuclear Receptor Activation

β-Apo-14'-carotenal has been identified as a transcriptional repressor of nuclear receptor responses, specifically affecting peroxisome proliferator-activated receptors (PPARs) and retinoid X receptor (RXR) activation. This activity suggests its potential use in designing modulators for PPAR and RXR, as well as in understanding the modulation of nuclear receptor activation (Ziouzenkova et al., 2007).

Regulation of Breast Tumor Cell Proliferation

β-Apo-14'-carotenal has shown effectiveness in inhibiting breast tumor cell proliferation. It acts independently of conversion to retinoic acid and may regulate cell growth through the down-regulation of cell cycle regulatory proteins and inhibition of activator protein-1 (AP-1) transcriptional activity (Tibaduiza et al., 2002).

Safety And Hazards

The safety of β-apo-8’-carotenal (E 160e) as a food additive in the EU has been re-evaluated . It is considered safe with an Acceptable Daily Intake (ADI) of 0.05 mg/kg bw/day .

Future Directions

A better understanding of the metabolism of β-carotene is still needed to unequivocally discriminate the conditions under which it may exert beneficial or detrimental effects on human health . This could enable the formulation of dietary recommendations adequate for different groups of individuals and populations worldwide .

properties

IUPAC Name

(2E,4E,6E,8E,10E)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-2,4,6,8,10-pentaenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O/c1-18(10-6-7-17-23)11-8-12-19(2)14-15-21-20(3)13-9-16-22(21,4)5/h6-8,10-12,14-15,17H,9,13,16H2,1-5H3/b7-6+,11-8+,15-14+,18-10+,19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGISIFNAHMKVQR-SSRYJDFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315740
Record name β-Apo-14′-carotenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14'-apo-beta-Carotenal

CAS RN

6985-27-9
Record name β-Apo-14′-carotenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6985-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Apo-14'-carotenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006985279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-Apo-14′-carotenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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